molecular formula C21H20N6OS2 B2747332 1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 868966-36-3

1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2747332
CAS No.: 868966-36-3
M. Wt: 436.55
InChI Key: NTAOKMNAIOMKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 3 and a phenylpiperazine moiety linked via a thioether-ethanone bridge. The phenylpiperazine group is a common pharmacophore in central nervous system (CNS) agents, while the thiophene ring may enhance lipophilicity and electronic interactions .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS2/c28-20(26-12-10-25(11-13-26)16-5-2-1-3-6-16)15-30-19-9-8-18-22-23-21(27(18)24-19)17-7-4-14-29-17/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAOKMNAIOMKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a phenylpiperazine moiety and a triazolopyridazine structure, which suggests a diverse range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Serotonin Receptors : The phenylpiperazine moiety suggests potential activity as a serotonin receptor modulator.
  • Enzymatic Inhibition : The thiophenyl and triazole components may interact with enzymes involved in metabolic pathways, potentially acting as inhibitors or activators.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anticancer Activity : Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Properties : Certain derivatives have been reported to possess significant antibacterial and antifungal activities. For example, benzothioate derivatives derived from triazoles exhibited good antibacterial activity against pathogenic bacteria .
  • CNS Activity : The phenylpiperazine structure is often associated with central nervous system effects. Compounds in this class are being explored for their potential in treating anxiety and depression due to their ability to modulate serotonin levels .

Research Findings

Several studies have investigated the biological activities of related compounds:

Activity Compound Type IC50/Effect Source
AnticancerTriazole derivatives6.2 μM against HCT-116 cellsPMC7412134
AntimicrobialBenzothioate derivativesEffective against pathogenic bacteriaPMC7412134
CNS EffectsPhenylpiperazine analogsModulation of serotonin receptorsPubChem

Case Studies

  • Anticancer Study : A study evaluated the anticancer properties of a series of triazole derivatives, revealing that certain compounds inhibited the growth of colon carcinoma cells with IC50 values ranging from 6.2 μM to 43.4 μM against breast cancer cells .
  • Antimicrobial Research : Another investigation focused on the antimicrobial effects of thiophenyl-substituted triazoles, demonstrating significant activity against various bacterial strains compared to standard antibiotics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar in structure to 1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown promise against various bacterial strains. The incorporation of the thiophene and triazole components may enhance this activity through synergistic effects.

Antitumor Activity

Studies on related compounds have suggested potential antitumor properties. The presence of the triazole ring is particularly noteworthy as many triazole derivatives are known to inhibit tumor growth by interfering with cellular processes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Evaluation

A study conducted on similar piperazine derivatives demonstrated their effectiveness against a range of pathogens. The synthesized compounds were evaluated using standard antimicrobial assays (e.g., disk diffusion method), revealing several candidates with significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Case Study 2: Antitumor Screening

In another investigation focusing on triazole-containing compounds, researchers reported that certain derivatives displayed cytotoxic effects on cancer cell lines. The mechanism of action was attributed to the induction of apoptosis in tumor cells, suggesting a pathway for therapeutic development.

Potential Applications

The unique structural features and promising biological activities suggest several potential applications for this compound:

  • Pharmaceutical Development : As a lead compound for designing new antibiotics or anticancer agents.
  • Research Tool : For studying mechanisms of action related to piperazine derivatives in biological systems.
  • Agricultural Applications : Potential use as an antifungal agent in crop protection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s unique structure can be contrasted with analogs sharing partial motifs or functional groups. Key comparisons include:

Compound Name / ID Core Structure Substituents/Modifications Key Functional Groups Reference
Target Compound Triazolo[4,3-b]pyridazine 3-(Thiophen-2-yl), 6-(thio-ethanone-piperazine) Phenylpiperazine, thioether, thiophene
AZD5153 Triazolo[4,3-b]pyridazine 3-Methoxy, 6-(piperidylphenoxy) Bivalent bromodomain binder, morpholine
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone Triazolo[4,3-b]pyridazine 3-(Pyridin-2-yl), 6-(thio-ethanone-morpholine) Morpholine, pyridinyl
MK22 (RTC7) Piperazine-propanone 3-(Thiophen-2-ylthio), 4-(trifluoromethylphenyl) Trifluoromethylphenyl, thioether
  • Triazolo[4,3-b]pyridazine Derivatives: AZD5153 shares the triazolopyridazine core but replaces the thiophen-2-yl group with a methoxy substituent and incorporates a piperidylphenoxy group, enabling bivalent binding to bromodomains . The target compound’s thiophene may confer distinct electronic properties compared to AZD5153’s methoxy group.
  • Morpholinyl vs. Phenylpiperazine : The morpholinyl analog () replaces phenylpiperazine with a morpholine ring, likely altering solubility and CNS penetration due to reduced aromaticity .
  • Thiophene Modifications: MK22 () retains the thiophene-thioether motif but lacks the triazolopyridazine core, instead using a simpler piperazine-propanone scaffold. This simplifies synthesis but may reduce target specificity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The triazolopyridazine core’s planar structure could reduce aqueous solubility relative to MK22’s flexible propanone chain .

Q & A

Q. What are the recommended synthetic routes for 1-(4-phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone?

The synthesis typically involves multi-step protocols, including:

  • Triazolopyridazine core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., acetic acid, 4–6 hours) .
  • Thioether linkage : Coupling the triazolopyridazine intermediate with a thiol-containing ethanone derivative via nucleophilic substitution, often using bases like K₂CO₃ in DMF .
  • Piperazine functionalization : Introducing the 4-phenylpiperazine moiety through alkylation or Buchwald-Hartwig amination .
    Purification methods include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm thioether bond formation .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated in analogous piperazine-triazolopyridazine structures .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used for preliminary biological screening of this compound?

Common assays focus on:

  • BRD4 inhibition : Fluorescence polarization (FP) assays using recombinant BRD4 bromodomains to measure IC₅₀ values .
  • Cellular potency : c-Myc downregulation in cancer cell lines (e.g., MV4-11 leukemia) via qPCR or Western blot .
  • Solubility and permeability : High-throughput HPLC for logP/logD and PAMPA assays .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound in epigenetic regulation?

The compound’s bivalent structure enables dual binding to BRD4 bromodomains (BD1 and BD2), disrupting BRD4 interactions with acetylated histones and transcription factors (e.g., MED1). This inhibits oncogene expression (e.g., c-Myc) and induces apoptosis in cancer cells . Competitive binding assays and CRISPR-mediated BRD4 knockout models validate target specificity .

Q. How do structural modifications to the triazolopyridazine core impact BRD4 inhibitory activity?

SAR studies reveal:

  • Thiophene substitution : Enhances π-π stacking with BRD4’s hydrophobic pockets, improving potency (IC₅₀ < 100 nM) .
  • Piperazine linker optimization : Ethyl spacers between phenyl and piperazine improve solubility without compromising binding .
  • Thioether vs. ether linkages : Thioether groups increase metabolic stability but may reduce oral bioavailability .

Q. What strategies are employed to resolve contradictions in pharmacokinetic data across studies?

Contradictions (e.g., variable oral bioavailability) are addressed by:

  • Species-specific metabolism : Comparative studies in murine vs. human liver microsomes .
  • Formulation adjustments : Use of co-solvents (e.g., PEG-400) to enhance solubility .
  • Dose-ranging studies : Identifying nonlinear pharmacokinetics due to protein binding .

Q. How is in vivo efficacy evaluated in xenograft models?

Protocols include:

  • Subcutaneous tumor models : Implanting BRD4-dependent cancers (e.g., AML) in immunodeficient mice .
  • Dosing regimens : Oral administration (10–50 mg/kg/day) with endpoints like tumor volume reduction and c-Myc IHC .
  • Toxicology : Monitoring weight loss, liver enzymes, and hematological parameters .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Molecular docking : Simulations with Schrödinger Suite to assess binding to cytochrome P450 isoforms (e.g., CYP3A4) .
  • Pharmacophore modeling : Identifies shared motifs with known cardiotoxic compounds (e.g., hERG channel inhibitors) .

Q. How are conflicting cellular potency data (e.g., IC₅₀ variability) addressed?

  • Assay standardization : Uniform cell passage numbers, serum conditions, and control compounds (e.g., JQ1) .
  • Redundant validation : Orthogonal assays (e.g., NanoBRET for target engagement) confirm activity .

Q. What strategies optimize yield in multi-step synthesis?

  • Flow chemistry : Continuous processing for unstable intermediates (e.g., diazo compounds) reduces side reactions .
  • Design of Experiments (DoE) : Statistically guided optimization of temperature, solvent ratios, and catalyst loading .

Methodological Notes

  • Data references : Prioritize peer-reviewed studies (e.g., J. Med. Chem., Acta Crystallogr.) over supplier catalogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.